Ethyl 2-amino-3-(naphthalen-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a naphthalene ring attached to a propanoate backbone, which includes an amino group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(naphthalen-1-yl)propanoate typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method is the esterification of 2-amino-3-(naphthalen-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: A closely related compound with similar structural features but lacking the ethyl ester group.
Methyl 2-amino-3-(naphthalen-1-yl)propanoate: Another ester derivative with a methyl group instead of an ethyl group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and additional functional groups, used in different applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and stability, making it suitable for various applications in research and industry.
Biological Activity
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate, a compound characterized by its unique structural properties, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H13NO2 and a molecular weight of 243.30 g/mol. The compound features a naphthalene moiety attached to a propanoate group, which contributes to its distinctive chemical reactivity and biological interactions.
Research indicates that this compound may function as an inhibitor or activator of specific enzymes or receptors, influencing various cellular processes. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds and electrostatic interactions. These properties enable the compound to modulate biological pathways effectively .
Biological Activities
- Anticancer Potential : this compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. Its structural characteristics allow it to interact with bacterial membranes, potentially leading to cell lysis .
- Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise in inhibiting proteases associated with viral infections .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the effects of this compound on Caco-2 cells, the compound significantly decreased cell viability compared to untreated controls (39.8% viability at a specific concentration). This suggests that the compound may be effective in targeting colorectal cancer cells .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other naphthalene derivatives, which often exhibit varied biological activities. The following table summarizes some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-amino-3-(naphthalen-2-yl)propanoate | C13H13NO2 | Variation in naphthalene substitution affects biological activity |
Mthis compound | C12H13NO2 | Methyl group alters solubility and reactivity patterns |
2-Amino-naphthalene derivatives | Varies | Diverse functional groups lead to varied biological activities |
Future Directions
Ongoing research aims to further elucidate the mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent. Additionally, optimizing its structure could enhance its efficacy and selectivity for specific biological targets.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 2-amino-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10,16H2,1H3 |
InChI Key |
GPRJPDYNXGVBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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